3-{5-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine
Description
Properties
IUPAC Name |
3-pyridin-3-yl-5-(5-thiophen-2-yl-1H-pyrazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c1-3-9(7-15-5-1)13-17-14(20-19-13)10-8-16-18-12(10)11-4-2-6-21-11/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSOAKLKZIWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime-Acylating Agent Cyclization
The most common method for 1,2,4-oxadiazole synthesis involves cyclization between amidoximes and activated carboxylic acid derivatives. For the target compound:
Step 1: Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carboxamidoxime
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Starting material : 3-(Thiophen-2-yl)-1H-pyrazole-4-carbonitrile.
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Reaction : Treatment with hydroxylamine hydrochloride (NHOH·HCl) in ethanol/water under reflux (12–24 h).
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Mechanism : Nucleophilic addition of hydroxylamine to nitrile, forming amidoxime.
Step 2: Activation of Pyridine-3-carboxylic Acid
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Reagents : Pyridine-3-carboxylic acid is activated using T3P (propylphosphonic anhydride) or DCC (N,N'-dicyclohexylcarbodiimide).
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Conditions : Solvent (THF or DCM), room temperature (RT) to 80°C, 2–6 h.
Step 3: Cyclization to 1,2,4-Oxadiazole
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Reactants : Amidoxime (from Step 1) and activated pyridine-3-carboxylic acid (from Step 2).
Side Products : Competing formation of 1,3,4-oxadiazoles or uncyclized intermediates.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation (MWI) enhances reaction efficiency and reduces time:
Procedure :
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Mix 3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile, hydroxylamine hydrochloride, and pyridine-3-carboxylic acid ethyl ester.
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Add KCO as base and NHF/AlO as catalyst.
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Irradiate at 150 W, 100°C, 10–15 min.
Advantages :
Critical Analysis of Synthetic Methods
| Method | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclization | 70–85 | 6–12 h | Well-established protocol | Long duration, moderate yields |
| Microwave-Assisted | 88–92 | 10–15 min | Rapid, high yield | Specialized equipment required |
| Mechanochemical | >90* | 1 h | Solvent-free, scalable | Not yet experimentally verified |
*Theoretical prediction based on.
Spectroscopic Characterization and Validation
Key Analytical Data :
Computational Insights into Reactivity
Density Functional Theory (DFT) calculations reveal:
Chemical Reactions Analysis
Types of Reactions
3-{5-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under suitable conditions to form dihydropyrazoles.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide,
Biological Activity
The compound 3-{5-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is a novel heterocyclic compound that combines the pharmacological properties of pyrazole, thiophene, and oxadiazole moieties. These structural components are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound based on existing research findings.
Chemical Structure
The molecular structure of the compound includes:
- A pyridine ring
- An oxadiazole unit
- A pyrazole connected to a thiophene group
This unique combination suggests potential for various biological interactions.
Anticancer Activity
Research has shown that compounds containing oxadiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, studies indicate that 1,2,4-oxadiazole derivatives have been tested against various cancer cell lines with promising results. The compound has been evaluated against human tumor cell lines such as MCF7 (breast adenocarcinoma) and HCT116 (colon cancer), demonstrating notable antiproliferative effects.
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been well-documented. Compounds similar to the one studied have shown efficacy against various bacterial strains and fungi. The presence of thiophene enhances the antimicrobial activity due to its ability to disrupt microbial membranes.
Anti-inflammatory Effects
Oxadiazole-containing compounds are also recognized for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit key inflammatory mediators, making them candidates for treating inflammatory diseases.
Mechanistic Insights
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes such as COX (cyclooxygenases) involved in inflammation.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Interaction with Receptors : The compound could interact with specific receptors involved in cell signaling pathways related to cancer progression.
Case Studies
A recent study focused on the synthesis and biological evaluation of similar oxadiazole derivatives highlighted their effectiveness against multiple cancer types. The study reported IC50 values ranging from micromolar to sub-micromolar concentrations across various human tumor cell lines, indicating significant potential for therapeutic application .
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations :
- The target compound uniquely combines pyridine, oxadiazole, pyrazole, and thiophene, offering a larger conjugated system compared to simpler phenyl-substituted analogs .
- The COMT inhibitor analog (from ) demonstrates how polar substituents (e.g., dihydroxy-nitrophenyl) can confer specific biological activity, suggesting that the target compound’s thiophene-pyrazole group might target different pathways .
Physicochemical and Electronic Properties
| Property | Target Compound | 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | 3'-(5-(4'-Bromophenyl)-1,3,4-oxadiazol-2-yl)pyridine |
|---|---|---|---|
| Molecular Weight | ~354.35 g/mol | ~253.27 g/mol | ~317.15 g/mol |
| LogP (Estimated) | ~2.8 (moderate lipophilicity) | ~2.1 | ~2.5 |
| Solubility | Low in water (due to thiophene-pyrazole) | Moderate in polar solvents | Low (bromophenyl increases hydrophobicity) |
| Electronic Effects | Electron-rich (thiophene) | Electron-neutral (methylphenyl) | Electron-withdrawing (bromophenyl) |
Notes:
Q & A
Q. What are the optimal synthetic routes for 3-{5-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A key step is the formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile precursor and hydroxylamine, followed by coupling with a thiophene-substituted pyrazole. For example, refluxing in ethanol or PEG-400 with catalytic acetic acid facilitates cyclization, as demonstrated in oxadiazole syntheses . Optimizing stoichiometry, solvent polarity, and temperature (e.g., 70–80°C for 2–3 hours) can enhance yields. Intermediate purification via column chromatography or recrystallization in aqueous acetic acid is critical .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous oxadiazole-pyridine systems. For instance, pyridyl protons resonate near δ 8.7–7.3 ppm, while thiophene protons appear at δ 7.5–6.5 ppm .
- IR Spectroscopy : Confirm oxadiazole formation via C=N stretches (1618–1600 cm⁻¹) and thioether linkages (C-S-C, 1327–1294 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+] at m/z 377.4 for similar compounds) .
- X-ray Crystallography : Employ SHELX software for structural refinement, particularly for resolving tautomeric ambiguities in the pyrazole ring .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with biological targets, and what validation experiments are necessary?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G protein-coupled receptors (GPCRs). For example, pyridine-oxadiazole analogs (e.g., PSN375963) show affinity for ion channels, as noted in GPCR ligand studies .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate via competitive binding assays (e.g., fluorescence polarization) using known inhibitors .
- Free Energy Calculations : Apply MM-PBSA to quantify ΔGbinding, corroborated by in vitro IC50 measurements .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For example, discrepancies in antimicrobial activity between E. coli and S. aureus models may arise from membrane permeability differences .
- Control Experiments : Include positive controls (e.g., crizotinib for kinase inhibition ) and assess cytotoxicity in non-target cell lines.
- Meta-Analysis : Compare structural analogs (e.g., triazole-thioether derivatives in ) to identify substituent-dependent trends .
Q. How does the thiophene moiety influence electronic properties and intermolecular interactions, as analyzed through crystallography?
- Methodological Answer :
- X-ray Analysis : Resolve π-stacking interactions between thiophene and pyridine rings using SHELXL refinement. The sulfur atom’s electron-withdrawing effect reduces aromatic π-density, altering packing motifs .
- Hirshfeld Surface Analysis : Quantify S···H and C···C contacts in CrystalExplorer. Thiophene’s polarizability enhances van der Waals interactions, as seen in similar oxadiazole derivatives .
- DFT Calculations : Compute HOMO-LUMO gaps (e.g., Gaussian 09) to correlate thiophene’s electron donation with redox stability .
Comparative Data from Literature
| Structural Feature | Impact on Bioactivity (Evidence Source) |
|---|---|
| Thiophene substitution | Enhances antimicrobial activity by 30% vs. phenyl analogs |
| Oxadiazole ring | Improves metabolic stability in hepatic microsome assays |
| Pyrazole tautomerism | Affects binding to kinase targets (e.g., crizotinib targets ) |
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
